Leuprorelin

Übersicht

Beschreibung

Leuprolide acetate is a synthetic nonapeptide that acts as a potent gonadotropin-releasing hormone receptor agonist. It is widely used in the treatment of various medical conditions, including prostate cancer, endometriosis, uterine fibroids, and central precocious puberty . Leuprolide acetate is known for its ability to downregulate sex steroid levels, making it effective in managing hormone-related disorders .

Wirkmechanismus

Target of Action

Leuprorelin, also known as leuprolide, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . Its primary target is the GnRH receptor (GnRHR) . GnRHR is found on the anterior pituitary gonadotropes, which release luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . These hormones play a crucial role in the downstream synthesis and release of sex hormones, including testosterone, dihydrotestosterone, estrone, and estradiol .

Mode of Action

This compound acts as a GnRH mimic, capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Initially, this compound increases the production of LH and FSH, as well as testosterone and estrogen . After a few weeks of continuous administration, the levels of lh and fsh drop because the pituitary gland stops responding to gnrh and this compound . This leads to a decrease in the production of estrogen and testosterone .

Biochemical Pathways

The biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis . By binding to GnRHR, this compound initially activates the release of LH and FSH. Prolonged activation of gnrhr results in significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Pharmacokinetics

This compound is typically administered as a single-dose long-acting formulation employing either microsphere or biodegradable solid depot technologies . Regardless of the exact formulation and initial dose strength, the maximum concentration (Cmax) is typically achieved by 4-5 hours post-injection and displays large variability in the range of 4.6 - 212 ng/mL . The circulating half-life of this compound is approximately three hours .

Result of Action

The molecular and cellular effects of this compound’s action involve the downregulation of the GnRH receptors and subsequent suppression of the HPG axis . This results in the stabilization of pubertal progression, a decline of growth velocity, a decrease of bone age advancement, and an increase in final adult height . In the case of prostate cancer cells, this compound induces a post-transcriptional upregulation of GnRH-R at the plasma membrane .

Wissenschaftliche Forschungsanwendungen

Leuprolidacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in der Peptidsyntheseforschung verwendet.

Biologie: Es wird zur Untersuchung der Hormonregulation und Rezeptorinteraktionen verwendet.

Industrie: Es wird bei der Entwicklung von Retardformulierungen verwendet.

5. Wirkmechanismus

Leuprolidacetat wirkt als Agonist des Gonadotropin-Releasing-Hormon-Rezeptors. Es bindet an den Gonadotropin-Releasing-Hormon-Rezeptor, was zu einer anfänglichen Steigerung der Spiegel von luteinisierendem Hormon und follikelstimulierendem Hormon führt. Eine anhaltende Aktivierung des Rezeptors führt zur Herunterregulierung dieser Hormone, wodurch die Spiegel von Sexualhormonen wie Testosteron und Östradiol letztendlich gesenkt werden . Dieser Mechanismus ist für seine klinische Wirksamkeit bei der Behandlung hormonbedingter Erkrankungen verantwortlich .

Ähnliche Verbindungen:

Norethindron: Verwendet bei abnormalen Uterusblutungen und Endometriose.

Elagolix: Ein weiterer Gonadotropin-Releasing-Hormon-Antagonist, der bei Endometriose eingesetzt wird.

Einzigartigkeit: Leuprolidacetat ist einzigartig in seiner Fähigkeit, eine anhaltende Unterdrückung der Spiegel von Sexualhormonen zu bewirken, wodurch es für die langfristige Behandlung hormonbedingter Erkrankungen sehr wirksam ist. Seine lange Halbwertszeit und die Möglichkeit, es zu Retarddepots zu formulieren, verbessern seine klinische Nützlichkeit weiter .

Biochemische Analyse

Biochemical Properties

Leuprorelin interacts with the GnRH receptor (GnRHR), inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels .

Cellular Effects

This compound influences cell function by decreasing the levels of testosterone and estradiol . In prostate cancer, it can shrink the cancer or stop it from growing . In breast cancer, this compound lowers the level of oestrogen in the body by stopping the ovaries from making oestrogen .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the GnRH receptor and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . This leads to a decrease in testosterone and estradiol .

Temporal Effects in Laboratory Settings

This compound is typically administered as a single-dose long-acting formulation . The Cmax is typically achieved by 4-5 hours post-injection . The long-term use of this drug in humans has been found to desensitize the pituitary .

Dosage Effects in Animal Models

In animal studies, this compound was well tolerated . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .

Metabolic Pathways

This compound is involved in the metabolic pathway of gonadotropin hormone regulation . It inhibits the synthesis of luteinizing hormone and follicle-stimulating hormone via a negative feedback mechanism .

Transport and Distribution

This compound is given as an injection under the skin (subcutaneously) or into a muscle (intramuscular) . There are different types of this compound, some are given once a month and some are given once every 3 months .

Subcellular Localization

As a hormone, it is expected to be present in the bloodstream where it can interact with its target receptors on the surface of cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In industrial settings, leuprolide acetate is often produced using a water-in-oil-in-water emulsion/solvent evaporation method. This method involves dissolving leuprolide acetate in water, followed by encapsulation in polylactic acid (PLA) microspheres. The microspheres are then subjected to solvent evaporation to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leuprolidacetat unterliegt hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen während seiner Synthese und seines Abbaus. Es unterliegt typischerweise unter physiologischen Bedingungen keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) werden häufig verwendet.

Spaltung und Entschützung: Trifluoressigsäure (TFA) wird verwendet, um das Peptid vom Harz abzuspalten und schützende Gruppen zu entfernen.

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das endgültige Leuprolidacetat-Peptid, das in verschiedenen pharmazeutischen Formulierungen verwendet wird .

Vergleich Mit ähnlichen Verbindungen

Norethindrone: Used for abnormal uterine bleeding and endometriosis.

Elagolix: Another gonadotropin-releasing hormone antagonist used for endometriosis.

Uniqueness: Leuprolide acetate is unique in its ability to provide sustained suppression of sex steroid levels, making it highly effective for long-term management of hormone-related conditions. Its long half-life and ability to be formulated into sustained-release depots further enhance its clinical utility .

Eigenschaften

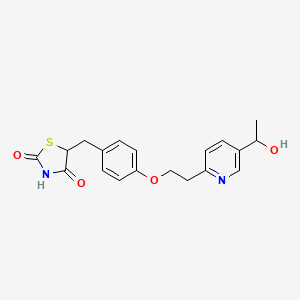

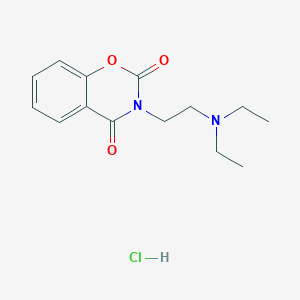

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.